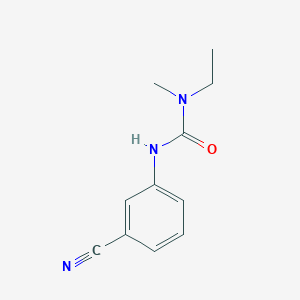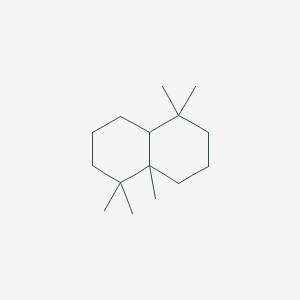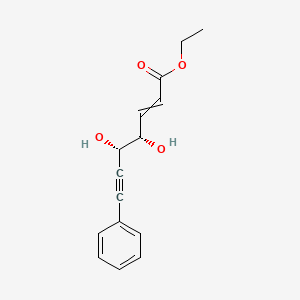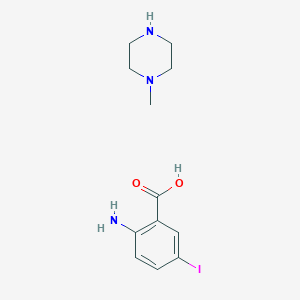
3-Fluoro-N-methyl-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-methyl-D-alanine is a fluorinated amino acid derivative. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methyl-D-alanine can be achieved through various methods. One common approach involves the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another method includes the use of chemical catalysis, where fluorine-containing compounds are synthesized through selective fluorination reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced catalytic processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-N-methyl-D-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-methyl-D-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-methyl-D-alanine involves its interaction with specific molecular targets, such as enzymes. The fluorine atom in the compound can alter the enzyme’s activity by changing the electronic environment of the active site. This can lead to inhibition or modification of the enzyme’s function, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-D-alanine: Another fluorinated amino acid with similar properties.
3-Fluoro-L-alanine: The L-enantiomer of 3-Fluoro-D-alanine.
Fluoroacetate: A fluorinated compound with distinct biological activity
Uniqueness: 3-Fluoro-N-methyl-D-alanine is unique due to its specific structural features, such as the presence of a methyl group and a fluorine atom. These features confer unique properties, such as increased stability and bioavailability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
918409-21-9 |
|---|---|
Molekularformel |
C4H8FNO2 |
Molekulargewicht |
121.11 g/mol |
IUPAC-Name |
(2S)-3-fluoro-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C4H8FNO2/c1-6-3(2-5)4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1 |
InChI-Schlüssel |
XEYZCKCYJIEQQO-GSVOUGTGSA-N |
Isomerische SMILES |
CN[C@H](CF)C(=O)O |
Kanonische SMILES |
CNC(CF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)


![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)
![4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187292.png)

![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)






